molecular formula C15H12N2OS2 B3008543 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034206-64-7

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No. B3008543
CAS RN: 2034206-64-7
M. Wt: 300.39
InChI Key: DITYIWKABSVWRT-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains two thiophene rings, a pyridine ring, and an amide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Pyridine is a six-membered ring with five carbon atoms and a nitrogen atom. The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene and pyridine rings followed by the introduction of the amide group. The Gewald reaction is a common method for synthesizing thiophene derivatives, involving a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The synthesis of pyridine derivatives can be achieved through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,5-diketone with ammonia or an ammonium salt .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the two thiophene rings, the pyridine ring, and the amide group. The thiophene rings would contribute to the aromaticity of the molecule, making it relatively stable. The nitrogen atom in the pyridine ring and the amide group would be capable of forming hydrogen bonds, which could influence the compound’s interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the thiophene rings, the pyridine ring, and the amide group. The thiophene rings could undergo electrophilic aromatic substitution reactions, while the pyridine ring could act as a base, accepting a proton to form a pyridinium ion . The amide group could participate in various reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amide group and the aromatic thiophene and pyridine rings. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to further understand its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITYIWKABSVWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

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